Azidamfenicol

Übersicht

Beschreibung

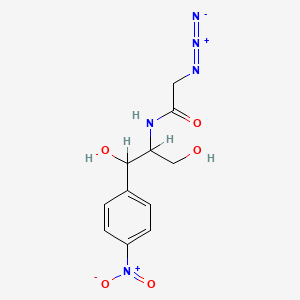

Azidamfenicol ist ein Amphenicol-Antibiotikum mit der chemischen Formel C11H13N5O5 und einer molaren Masse von 295.255 g·mol−1 . Es ähnelt in seiner Struktur Chloramphenicol und wird hauptsächlich in topischen Anwendungen wie Augentropfen und Salben zur Behandlung bakterieller Infektionen eingesetzt .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

This compound wird durch eine Reihe von chemischen Reaktionen synthetisiert, die von Chloramphenicol ausgehenDies wird typischerweise durch nukleophile Substitutionsreaktionen erreicht, bei denen die Hydroxylgruppe von Chloramphenicol durch eine Azidogruppe ersetzt wird .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die sorgfältige Kontrolle der Reaktionsbedingungen wie Temperatur, Druck und pH-Wert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

Veterinary Medicine

Azidamfenicol has been primarily utilized in veterinary settings. Its applications include:

- Treatment of Bacterial Infections : this compound is effective against various bacterial pathogens in livestock, particularly in treating respiratory infections in cattle and pigs.

- Aquaculture : The compound has shown efficacy in combating bacterial diseases in fish, such as furunculosis caused by Aeromonas salmonicida in salmon .

Case Study: Efficacy in Aquaculture

A study demonstrated that this compound significantly reduced mortality rates in infected fish populations. The treatment was administered via medicated feed, showcasing its effectiveness and safety profile when used appropriately .

Human Medicine

While this compound has limited use in human medicine due to potential side effects associated with chloramphenicol derivatives, it has been studied for specific applications:

- Ophthalmic Solutions : this compound is formulated for use in eye drops, providing localized treatment for bacterial conjunctivitis without systemic side effects .

Case Study: Ophthalmic Use

Clinical trials indicated that this compound eye drops effectively reduced bacterial load in patients with conjunctivitis, demonstrating its potential as a safe alternative to traditional antibiotics .

Research Applications

This compound's role extends beyond clinical applications into research:

- Antimicrobial Resistance Studies : Research has focused on understanding the resistance mechanisms associated with this compound and its derivatives. This includes studying the genetic basis of resistance in various bacterial strains, contributing to the broader field of antibiotic resistance management .

Data Table: Antimicrobial Activity

| Bacteria Species | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 8 µg/mL | |

| Staphylococcus aureus | 4 µg/mL | |

| Salmonella enterica | 16 µg/mL |

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound reveal that it is well-absorbed when administered topically (in eye drops), with minimal systemic absorption. This characteristic reduces the risk of adverse effects typically associated with systemic antibiotics .

Safety Considerations

Despite its advantages, this compound can cause methemoglobinemia when used systemically or in high concentrations. Therefore, careful monitoring is necessary during treatment .

Wirkmechanismus

Target of Action

Azidamfenicol, also known as Azidoamphenicol, is an amphenicol antibiotic . The primary targets of this compound are a wide range of bacterial infections, and it is particularly effective against gram-positive and gram-negative bacteria .

Mode of Action

This compound interacts with its targets by preventing protein chain elongation. It does this by binding to the 23S rRNA component of the bacterial 50S ribosomal subunit and inhibiting the peptidyl transferase activity of the bacterial ribosome . This interaction results in the inhibition of protein synthesis, thereby stopping bacterial growth .

Biochemical Pathways

It is known that the compound affects the protein synthesis pathway in bacteria by inhibiting the peptidyl transferase activity of the bacterial ribosome . This results in the prevention of protein chain elongation, which is a crucial step in the protein synthesis pathway .

Pharmacokinetics

It is known that the compound is used topically, as eye drops and ointment for the treatment of susceptible bacterial infections . This suggests that the compound may have good bioavailability when administered topically.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of protein synthesis in bacteria. By binding to the 23S rRNA component of the bacterial 50S ribosomal subunit, this compound prevents the elongation of protein chains, thereby inhibiting protein synthesis . This results in the cessation of bacterial growth .

Action Environment

It is known that the compound is used topically, suggesting that its action and efficacy may be influenced by factors such as the condition of the skin or eye surface where it is applied

Biochemische Analyse

Biochemical Properties

Azidamfenicol plays a significant role in biochemical reactions by inhibiting protein synthesis in bacteria. It achieves this by binding to the 23S rRNA component of the bacterial 50S ribosomal subunit, thereby inhibiting the peptidyl transferase activity of the bacterial ribosome . This interaction prevents the elongation of the protein chain, effectively halting bacterial growth. This compound interacts with various enzymes and proteins, including those involved in the bacterial ribosome, which is crucial for its antibacterial activity.

Cellular Effects

This compound exerts its effects on various types of cells by inhibiting protein synthesis. In bacterial cells, this leads to the cessation of growth and replication, ultimately resulting in cell death. The compound influences cell function by disrupting cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound’s inhibition of protein synthesis affects the production of essential proteins required for bacterial survival .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the 23S rRNA of the bacterial 50S ribosomal subunit. This binding inhibits the peptidyl transferase activity, which is essential for the formation of peptide bonds during protein synthesis . By preventing the elongation of the protein chain, this compound effectively halts bacterial protein synthesis, leading to the inhibition of bacterial growth and replication.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound maintains its antibacterial activity over extended periods, although its efficacy may decrease due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained antibacterial effects, with minimal adverse effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, including potential damage to the liver and kidneys. Threshold effects have been observed, where the antibacterial efficacy of this compound plateaus beyond a certain dosage, indicating an optimal therapeutic window for its use.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination. The compound undergoes phase I and phase II metabolic reactions, which involve oxidation, reduction, and conjugation processes . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, leading to the formation of metabolites that are eventually excreted from the body. These metabolic pathways ensure the compound’s clearance and minimize potential toxicity.

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound interacts with various transporters and binding proteins, which facilitate its movement across cellular membranes. Once inside the cells, this compound accumulates in specific compartments, such as the cytoplasm and ribosomes, where it exerts its antibacterial effects. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and ribosomes of bacterial cells . The compound’s activity is closely associated with its localization to these compartments, where it inhibits protein synthesis. This compound’s targeting signals and post-translational modifications play a role in directing it to specific cellular compartments, ensuring its effective antibacterial action. The compound’s localization within the ribosomes is critical for its ability to disrupt bacterial protein synthesis and inhibit bacterial growth.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Azidamfenicol is synthesized through a series of chemical reactions starting from chloramphenicolThis is typically achieved through nucleophilic substitution reactions where the hydroxyl group of chloramphenicol is replaced by an azido group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Reaktionstypen

Azidamfenicol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: This compound kann oxidiert werden, um je nach verwendetem Oxidationsmittel verschiedene Produkte zu bilden.

Reduktion: Die Azidogruppe in this compound kann unter bestimmten Bedingungen zu einer Aminogruppe reduziert werden.

Substitution: This compound kann nukleophile Substitutionsreaktionen eingehen, bei denen die Azidogruppe durch andere Nukleophile ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Substitution: Nukleophile wie Amine und Thiole werden in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Verschiedene oxidierte Derivate von this compound.

Reduktion: Aminoderivate von this compound.

Substitution: Substituierte Azidamfenicolverbindungen mit verschiedenen funktionellen Gruppen.

Vergleich Mit ähnlichen Verbindungen

Azidamfenicol ähnelt anderen Amphenicol-Antibiotika wie:

Chloramphenicol: Beide Verbindungen hemmen die bakterielle Proteinsynthese, indem sie an die 50S-Ribosomenuntereinheit binden.

Thiamphenicol: Ähnlicher Wirkmechanismus, unterscheidet sich jedoch in seiner chemischen Struktur und seinem Wirkungsspektrum.

Florfenicol: Ein fluoriertes Derivat mit erhöhter Aktivität gegen bestimmte Bakterienstämme.

Biologische Aktivität

Azidamfenicol is a semi-synthetic derivative of chloramphenicol, characterized by a modified chemical structure that enhances its antibacterial properties. This compound exhibits significant biological activity against a range of Gram-negative and anaerobic bacteria, making it a valuable antibiotic in veterinary and potentially human medicine.

This compound's molecular formula is . Its mechanism of action involves binding to the 23S subunit of the 50S ribosomal RNA, thereby inhibiting protein synthesis in bacteria. This mechanism is similar to that of chloramphenicol, but this compound has been designed to minimize some of the toxic effects associated with its predecessor .

| Property | Details |

|---|---|

| Molecular Formula | |

| Mechanism of Action | Inhibits protein synthesis by binding to 50S ribosome |

| Solubility | Soluble in ethanol, methanol, DMF, DMSO |

Antibacterial Spectrum

This compound demonstrates broad-spectrum antibacterial activity, particularly effective against:

- Gram-negative bacteria : Such as Escherichia coli and Salmonella spp.

- Anaerobic bacteria : Notably effective against various anaerobic pathogens .

Pharmacokinetics and Safety Profile

Research on the pharmacokinetics of this compound indicates that it has favorable absorption and distribution characteristics. It is essential to assess its safety profile, especially considering the historical context of chloramphenicol's toxicity, including risks such as aplastic anemia. However, this compound appears to have a lower incidence of these adverse effects .

Case Studies and Research Findings

- Veterinary Applications : this compound has been evaluated for use in treating bacterial infections in livestock. Studies indicate that it can effectively reduce mortality rates in infected animals, particularly in cases involving resistant bacterial strains .

- Comparative Efficacy : In comparative studies with other antibiotics like florfenicol, this compound has shown promising results against chloramphenicol-resistant pathogens. Its effectiveness was evaluated through various assays measuring bacterial growth inhibition .

- Clinical Trials : Although limited clinical trials have been conducted on humans due to safety concerns associated with chloramphenicol derivatives, animal studies have provided insights into its potential therapeutic applications.

Eigenschaften

IUPAC Name |

2-azido-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O5/c12-15-13-5-10(18)14-9(6-17)11(19)7-1-3-8(4-2-7)16(20)21/h1-4,9,11,17,19H,5-6H2,(H,14,18)/t9-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRUZFCHLOFYHZ-MWLCHTKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(CO)NC(=O)CN=[N+]=[N-])O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)CN=[N+]=[N-])O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90160647 | |

| Record name | Azidamfenicol [INN:BAN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13838-08-9 | |

| Record name | Azidamfenicol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13838-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azidamfenicol [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013838089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azidamfenicol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13294 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Azidamfenicol [INN:BAN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azidamfenicol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZIDAMFENICOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40257685LM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Azidamfenicol typically quantified in pharmaceutical formulations?

A: Derivative spectrophotometry has proven to be a successful method for quantifying this compound in complex mixtures, particularly in the presence of other drugs like Clotrimazole and Dexamethasone. This method relies on measuring the absorbance of light at specific wavelengths after the sample undergoes derivatization reactions. For instance, the second derivative of absorbance at 302 nm can be used to accurately determine this compound concentration even when formulated with other active ingredients. []

Q2: Can you provide an example of a documented allergic reaction to this compound?

A: Yes, a case study reported a 19-year-old male patient who developed contact dermatitis in the anogenital area after applying a topical cream containing both Clotrimazole and this compound. Subsequent patch testing confirmed the individual was sensitized to both of these active ingredients. This highlights the potential for allergic contact dermatitis as an adverse effect of this compound exposure. []

Q3: Are there any known bacterial enzymes capable of degrading this compound?

A: Recent research has identified bacterial dehydrogenases that can inactivate this compound through a two-step oxidation of the C3-hydroxyl group. These enzymes, found in both Gram-positive (e.g., Streptomyces sp.) and Gram-negative (e.g., Sphingobium sp.) bacteria, are believed to have evolved independently. This enzymatic degradation pathway contributes to the growing concern of antibiotic resistance. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.